molecular formula C20H16ClFN2O4 B2944385 Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-99-8

Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2944385
CAS No.: 899943-99-8
M. Wt: 402.81
InChI Key: GQWKDBWJUWXZRQ-UHFFFAOYSA-N
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Description

This compound is an ester, as suggested by the “Ethyl … carboxylate” portion of its name. Esters are commonly used in a variety of applications, from plastics to perfumes, due to their chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the phenyl group, and the formation of the ester. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The compound contains several functional groups, including an ester group, a pyridazine ring, and a phenyl ring. These groups will influence the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Metabolism and Disposition in Humans

Research into the metabolism and disposition of complex molecules is essential for understanding their pharmacokinetics and potential therapeutic applications. For instance, studies on compounds like N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide have elucidated the biotransformation pathways and excretion profiles in humans, highlighting the importance of renal and metabolic components in oral clearance (Shaffer et al., 2008).

Pharmacokinetics and Efficacy

Understanding the pharmacokinetic properties of new compounds is crucial for their development as therapeutic agents. Research on compounds such as 4‐methylbenzyl (3S, 4R)‐3‐fluoro‐4‐[(Pyrimidin‐2‐ylamino) methyl] piperidine‐1‐carboxylate (CERC‐301) has contributed to developing translational approaches based on receptor occupancy to guide dose selection in clinical trials, demonstrating high binding affinity and specificity to target receptors (Garner et al., 2015).

Toxicology and Safety Assessment

The toxicological evaluation of chemical compounds is vital for assessing their safety profile. For instance, studies on the metabolites of common industrial chemicals like 4-methylbenzylidene camphor and butylated hydroxytoluene have explored their endocrine-disrupting effects and provided data for human biomonitoring (Murawski et al., 2020).

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, if this compound is a drug, the mechanism of action would refer to how the compound interacts with the body to produce its effects .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include wearing protective clothing and working in a well-ventilated area .

Future Directions

The future directions for this compound would depend on its applications. If it has medicinal properties, for example, future research could focus on improving its efficacy or reducing side effects .

Properties

IUPAC Name

ethyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4/c1-2-27-20(26)19-17(28-12-14-15(21)9-6-10-16(14)22)11-18(25)24(23-19)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWKDBWJUWXZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=C(C=CC=C2Cl)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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